[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
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Overview
Description
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a natural diterpenoid compound isolated from the herbs of Rabdosia bulleyana . It has a molecular formula of C28H38O10 and a molecular weight of 534.6 g/mol . This compound is known for its strong inhibitory effects on mouse ehrlich ascites carcinoma, mouse sarcoma S-180, and mouse liver ascites .
Preparation Methods
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate can be synthesized through various routes. One common method involves the extraction from Rabdosia bulleyana using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process typically involves dissolving the plant material in the solvent, followed by filtration and evaporation to obtain the crude extract. The crude extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the chemical properties and reactions of diterpenoids . In biology, this compound is studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines . In medicine, this compound is being investigated for its potential use in cancer therapy due to its strong inhibitory effects on tumor growth . Additionally, this compound has applications in the pharmaceutical industry as a potential lead compound for the development of new anti-cancer drugs .
Mechanism of Action
The mechanism of action of [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the proliferation of cancer cells through the induction of apoptosis (programmed cell death) . It targets various signaling pathways involved in cell growth and survival, leading to the inhibition of tumor growth . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key proteins and enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is unique among diterpenoids due to its strong anti-cancer properties. Similar compounds include other diterpenoids such as dehydrobulleynnin and ent-12β-hydroxy-lα, 3α, 7β, 14α-tetraacetoxy-16-Kauren-15-one . These compounds share similar chemical structures but differ in their biological activities and potency. This compound stands out due to its higher inhibitory effects on cancer cell growth compared to other diterpenoids .
Properties
IUPAC Name |
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17-,18-,19+,20+,21+,22-,23+,24+,27+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAGZLPOLNCLEQ-LZHSZMFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)OC(=O)C)([C@H]3[C@]14C[C@@H]([C@H]([C@@H]3OC(=O)C)O)C(=C)C4=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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